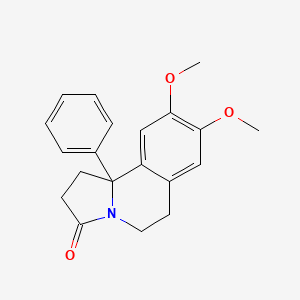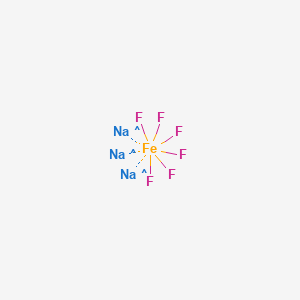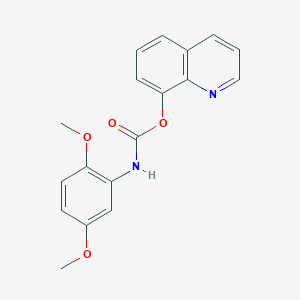
8-Quinolinyl 2,5-dimethoxyphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 2,5-dimethoxyphenylcarbamate is a chemical compound with the molecular formula C18H16N2O4 It is known for its unique structure, which combines a quinoline ring with a dimethoxyphenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dimethoxyphenylcarbamate typically involves the reaction of 8-quinolinol with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinyl derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl oxides, while reduction could produce quinolinyl amines.
Aplicaciones Científicas De Investigación
8-Quinolinyl 2,5-dimethoxyphenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-Quinolinyl 2,5-dimethoxyphenylcarbamate exerts its effects involves interactions with specific molecular targets. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The carbamate group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparación Con Compuestos Similares
8-Quinolinyl 2,4-dimethoxyphenylcarbamate: This compound is structurally similar but has a different substitution pattern on the phenyl ring.
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC): Another quinoline derivative with distinct functional groups.
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Similar to QUPIC but with a cyclohexylmethyl group.
Uniqueness: 8-Quinolinyl 2,5-dimethoxyphenylcarbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both quinoline and dimethoxyphenylcarbamate groups provides a versatile framework for various applications.
Propiedades
Número CAS |
99541-02-3 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
quinolin-8-yl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-8-9-15(23-2)14(11-13)20-18(21)24-16-7-3-5-12-6-4-10-19-17(12)16/h3-11H,1-2H3,(H,20,21) |
Clave InChI |
QLTOEFHUCJSRLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



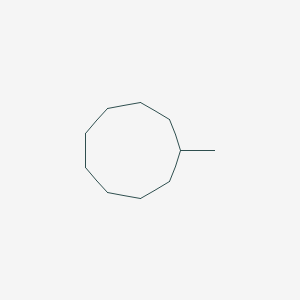
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
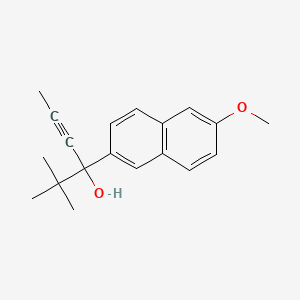
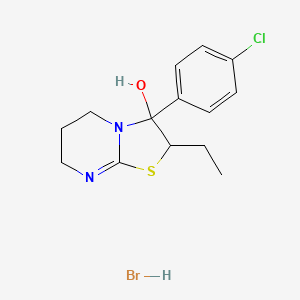
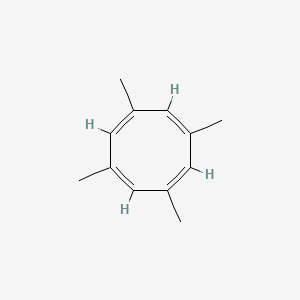
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)



